molecular formula C24H29N3O4S2 B2974579 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941950-60-3

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one

Cat. No.: B2974579
CAS No.: 941950-60-3
M. Wt: 487.63
InChI Key: SEFUQZITTQVDIQ-UHFFFAOYSA-N
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Description

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one ( 941950-60-3) is a synthetic small molecule with a molecular formula of C 24 H 29 N 3 O 4 S 2 and a molecular weight of 487.63 g/mol . This benzothiazole-piperazine derivative is characterized by a complex structure featuring a 5,7-dimethylbenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a 4-methoxybenzenesulfonyl group through a ketone-containing butan chain . The compound is offered in high purity (90%+) for research applications . Benzothiazole compounds are a significant class of heterocycles in medicinal chemistry, with scientific literature reporting derivatives that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, related benzothiazole structures are the subject of active patent claims, highlighting their ongoing relevance in the development of novel therapeutic agents . Researchers value this scaffold for its potential in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference.

Properties

IUPAC Name

1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-17-15-18(2)23-21(16-17)25-24(32-23)27-12-10-26(11-13-27)22(28)5-4-14-33(29,30)20-8-6-19(31-3)7-9-20/h6-9,15-16H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUQZITTQVDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a complex organic compound with significant pharmacological potential. This compound, classified under sulfonamide derivatives, exhibits diverse biological activities, including antibacterial, antifungal, and anticancer properties. Its structural components, such as the piperazine ring and benzo[d]thiazole moiety, enhance its interaction with biological targets.

  • Molecular Formula : C24H29N3O6S2
  • Molecular Weight : 519.6 g/mol
  • CAS Number : 922963-57-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require controlled conditions (temperature, pH) to optimize yields. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The structural representation of the compound includes multiple functional groups that contribute to its reactivity and biological activity.

The mechanism of action is hypothesized to involve interactions with specific enzymes or receptors. Compounds with similar structures have shown inhibitory effects on various enzymes, which may lead to therapeutic benefits in treating diseases like cancer and bacterial infections.

Anticancer Activity

Research indicates that compounds containing both piperazine and thiazole moieties often exhibit significant anticancer properties. In cell culture studies, the synthesized derivatives demonstrated notable toxicity against various cancer cell lines. For instance:

CompoundCell LineConcentration (µg/ml)% Cell Viability
BZ-IMCF-751239.18
BZ-IIMCF-751240.62
BZ-IIIMCF-751229.22
BZ-IVMCF-751222.34

The results from the MTT assay highlighted a concentration-dependent increase in cell growth inhibition, underscoring the potential of these compounds in cancer therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy was assessed through zone of inhibition tests, revealing promising results indicative of its potential as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest antifungal activity as well. The compound's ability to inhibit fungal growth could be attributed to its structural characteristics that facilitate interaction with fungal cell membranes or metabolic pathways.

Case Studies

  • Anticancer Efficacy Study : A study published in the Journal of Chemical Health Risks demonstrated that derivatives similar to 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one exhibited significant cytotoxic effects on MCF-7 breast cancer cells .
  • Antibacterial Assessment : Another study investigated the antibacterial activity against clinical isolates of E. coli and S. aureus, showing effective inhibition zones that suggest potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d]thiazole/Pyrazole Core

  • Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Core: Pyrazole replaces benzo[d]thiazole. Piperazine substituent: 4-(Trifluoromethyl)phenyl. Chain: Butan-1-one with pyrazole. Impact: Pyrazole’s smaller size and lower aromaticity may reduce steric hindrance but decrease lipophilicity compared to dimethylbenzo[d]thiazole.
  • Compound 21 (Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) Core: Thiophene replaces benzo[d]thiazole. Piperazine substituent: 4-(Trifluoromethyl)phenyl. Chain: Methanone (shorter chain). Impact: Thiophene’s sulfur atom may alter electronic interactions, while the shorter chain reduces flexibility, possibly limiting binding to extended active sites .

Piperazine Ring Modifications

  • MK38 (1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperazine substituent: Phenyl. Chain: Butan-1-one with thiophene. Thiophene’s hydrophobicity may offset the sulfonyl group’s polarity in the target compound .
  • MK41 (4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)

    • Piperazine substituent : 2-(Trifluoromethyl)phenyl.
    • Impact : Ortho-substituted trifluoromethyl group introduces steric hindrance, possibly reducing piperazine ring flexibility and altering binding kinetics compared to para-substituted analogs .

Sulfonyl Group Variations

  • 7a–x (2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone) Sulfonyl group: Varied phenyl substitutions (e.g., nitro, methoxy). Impact: The 4-methoxyphenylsulfonyl group in the target compound balances electron-donating (methoxy) and withdrawing (sulfonyl) effects, enhancing solubility without excessive hydrophilicity. Nitro-substituted analogs may exhibit higher reactivity but lower stability .

Chain Length and Terminal Group Modifications

  • 941931-18-6 (1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) Chain: Ethanone (shorter than butan-1-one). Terminal group: Methylsulfonylphenyl. Methylsulfonyl is less bulky than 4-methoxyphenylsulfonyl, possibly altering steric interactions .

Structural and Functional Comparison Table

Compound Name Core Structure Piperazine Substituent Chain Length/Terminal Group Key Features Reference ID
Target Compound 5,7-Dimethylbenzo[d]thiazole 4-(5,7-Dimethylbenzo[d]thiazol-2-yl) Butan-1-one/4-methoxyphenylsulfonyl High lipophilicity, balanced electronics -
Compound 5 Pyrazole 4-(Trifluoromethyl)phenyl Butan-1-one/pyrazole Enhanced metabolic resistance
MK38 Benzo[d]thiazole (unsubstituted) Phenyl Butan-1-one/thiophene Moderate flexibility, hydrophobic
MK41 Thiophene 2-(Trifluoromethyl)phenyl Butan-1-one/thiophene Steric hindrance at piperazine
941931-18-6 4,7-Dimethoxybenzo[d]thiazole 4,7-Dimethoxybenzo[d]thiazol-2-yl Ethanone/methylsulfonylphenyl Shorter chain, reduced flexibility
7a–x (Example: 4-methoxyphenylsulfonyl variant) Benzo[d]thiazole Varied sulfonyl substitutions Ethano/tetrazolyl-thio Tunable electronics via sulfonyl

Key Research Findings

  • Electronic Effects : The 4-methoxyphenylsulfonyl group in the target compound provides a balance of electron-donating (methoxy) and withdrawing (sulfonyl) properties, which may enhance receptor binding compared to purely electron-deficient analogs (e.g., nitro-substituted sulfonyl groups) .
  • Chain Flexibility: The butan-1-one chain offers greater conformational flexibility than shorter ethanone derivatives, enabling adaptation to diverse binding pockets .

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